REACTION_CXSMILES
|
[N+:1]1([O-:10])[O:5][N:4]=[C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=12.[N+]([CH2:14][CH3:15])([O-])=O.C(NCC)C>O1CCCC1>[CH3:14][C:15]1[N:4]([OH:5])[C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[N+:1]=1[O-:10]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[N+]1(=C2C(=NO1)C=CC=C2)[O-]
|
Name
|
nitroethane
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture there is added at room temperature
|
Type
|
CUSTOM
|
Details
|
An instantaneous exothermic reaction
|
Type
|
CUSTOM
|
Details
|
(40° C.)
|
Type
|
CUSTOM
|
Details
|
the product crystallizes from the solution
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C2=C(N1O)C=CC=C2)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |